molecular formula C10H15N3O2S B13306503 Methyl 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate

Methyl 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate

Cat. No.: B13306503
M. Wt: 241.31 g/mol
InChI Key: OUESYYCMAIRBNS-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that features a thiazole ring, a piperazine moiety, and a carboxylate ester group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate typically involves the reaction of 4-methyl-2-(piperazin-1-yl)-1,3-thiazole with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate is unique due to its specific combination of a thiazole ring, piperazine moiety, and carboxylate ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, including its potential as an anticonvulsant, antitumor agent, and its interactions with various biological targets.

The compound's chemical structure is characterized by a thiazole ring fused with a piperazine moiety, contributing to its biological activity. Its molecular formula is C9H15N3SC_9H_{15}N_3S with a molecular weight of 197.3 g/mol .

PropertyValue
Chemical FormulaC₉H₁₅N₃S
Molecular Weight197.3 g/mol
IUPAC NameThis compound
AppearanceOil

Anticonvulsant Activity

Research has indicated that thiazole derivatives, including this compound, exhibit significant anticonvulsant properties. A study reported that compounds with similar structures demonstrated effective protection against seizures in animal models. The structure-activity relationship (SAR) analysis revealed that modifications to the thiazole ring and the presence of electron-withdrawing groups enhance anticonvulsant efficacy .

Antitumor Activity

This compound has also been evaluated for its antitumor potential. In vitro studies showed that it inhibits the proliferation of various cancer cell lines. The compound's cytotoxic effects were attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells. Notably, thiazole derivatives have been linked to inhibition of key protein kinases involved in cancer progression, such as EGFR and CDK2 .

Case Study: Cytotoxicity Assay

A cytotoxicity assay was performed using human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines. The results indicated an IC50 value of approximately 23.30 µM for HeLa cells and >1000 µM for CaCo-2 cells, suggesting selective activity against cervical cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound inhibits protein kinases that are crucial for tumor growth and survival.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells, halting their proliferation.

Properties

Molecular Formula

C10H15N3O2S

Molecular Weight

241.31 g/mol

IUPAC Name

methyl 4-methyl-2-piperazin-1-yl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C10H15N3O2S/c1-7-8(9(14)15-2)16-10(12-7)13-5-3-11-4-6-13/h11H,3-6H2,1-2H3

InChI Key

OUESYYCMAIRBNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2CCNCC2)C(=O)OC

Origin of Product

United States

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